N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Overview
Description
N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine typically involves multiple steps, including the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these processes include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The processes are optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to manage the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often employ reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizers under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., Cl2, Br2), alkylating agents (e.g., alkyl halides), often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or antidepressant properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine can be compared to other similar compounds, such as:
- N-[(4-fluorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
- N-[(4-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different functional groups, such as methoxy, fluoro, or chloro, can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-24-15-12-22(13-16-24)19-25(17-14-20-6-4-3-5-7-20)18-21-8-10-23(26-2)11-9-21/h3-11,22H,12-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBQSKHSJPVAKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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